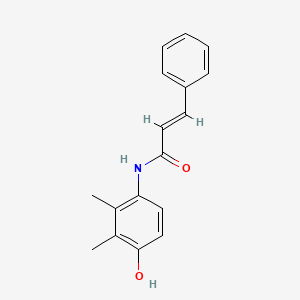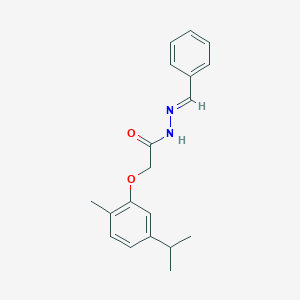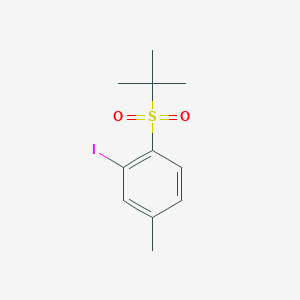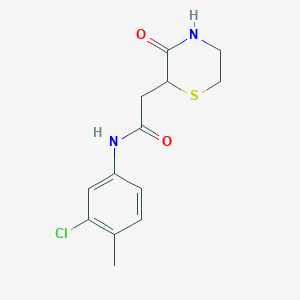![molecular formula C18H24N4O4 B5535743 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)
1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzimidazole-fused 1,4-diazepine derivatives involves a one-pot reaction using a bifunctional formyl acid, amines, and alkyl isocyanides via the Ugi 4-center-3-component condensation, resulting in moderate to excellent yields (Ghandi et al., 2011). Another approach for synthesizing diazepine derivatives starts with acetyl chloride, demonstrating the versatility in creating the core structure of related compounds through different synthetic pathways (Hicks et al., 1984).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows a diversity in the arrangements and substitutions on the benzimidazole and diazepine rings. The intramolecular cyclization pathways and the influence of substituents on the molecular geometry are critical for understanding the chemical behavior of such molecules (Anisimova et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving ring-expanded xanthines containing the imidazo[4,5-e][1,4]diazepine ring system have been explored, revealing insights into the reactivity and potential functionalization of such frameworks (Bhan & Hosmane, 1993). The synthesis of vasorelaxant active compounds incorporating the benzimidazol-2-yl function indicates the chemical versatility and potential pharmacological applications of related structures (Nofal et al., 2013).
科学的研究の応用
Synthesis of Benzimidazole Derivatives
Research by El-Ablack (2011) explores the synthesis of new benzimidazole derivatives, highlighting the pharmaceutical interest in such compounds. The study demonstrates various reactions leading to diazepinone-benzimidazole derivatives and their potential antibacterial and antifungal activities. This research could imply that 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol might also possess similar bioactivities, given its structural resemblance (El-Ablack, 2011).
Novel Synthesis Approaches
Ghandi et al. (2011) introduced a novel isocyanide-based three-component synthesis method for benzimidazole-fused 1,4-diazepine-5-ones. The method provides a versatile approach to generating a series of novel compounds efficiently, which could be relevant for synthesizing compounds like 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol (Ghandi, Zarezadeh, & Taheri, 2011).
Vasorelaxant Activity
Nofal et al. (2013) conducted a study on benzimidazole derivatives incorporating a 3-pyridinecarbonitrile moiety, showing significant vasorelaxant activity. This research suggests the potential of benzimidazole derivatives in developing vasorelaxants, hinting at possible cardiovascular applications for similar compounds (Nofal, Srour, El-Eraky, Saleh, & Girgis, 2013).
Antimicrobial and Antifungal Activities
Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial and antifungal activities. Their findings highlight the potential for benzimidazole-related compounds in treating microbial infections, which could extend to compounds with structural similarities (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
特性
IUPAC Name |
1-(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-13(24)20-8-9-21(11-14(25)10-20)18(26)6-7-22-16-5-3-2-4-15(16)19-17(22)12-23/h2-5,14,23,25H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQWUJFXXXKWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC(C1)O)C(=O)CCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)


![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)
![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)



![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)